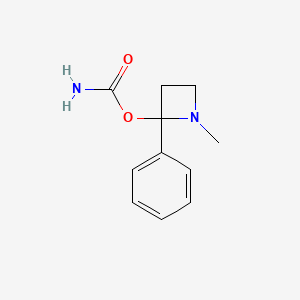

1-Methyl-2-phenylazetidin-2-yl carbamate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(1-methyl-2-phenylazetidin-2-yl) carbamate |

InChI |

InChI=1S/C11H14N2O2/c1-13-8-7-11(13,15-10(12)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,14) |

InChI Key |

HQZUFDWGZDJBOF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC1(C2=CC=CC=C2)OC(=O)N |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Methyl 2 Phenylazetidin 2 Yl Carbamate and Azetidine Carbamates

Ring-Opening Reactions of Carbamate-Protected Azetidines

The inherent ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening. The carbamate (B1207046) protecting group plays a crucial role in modulating the reactivity of the azetidine (B1206935) ring.

Nucleophilic Ring Opening with Halides and Thiol Nucleophiles

Carbamate-protected azetidines can undergo efficient ring-opening when treated with halide or pseudohalide nucleophiles from group I and II metals. researchgate.net This transformation is also achievable with thiol nucleophiles. researchgate.netacs.org The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a linear, functionalized amine. nih.gov The regioselectivity of the attack is influenced by the substitution pattern on the azetidine ring. nih.govbohrium.comorganic-chemistry.org For instance, in azetidinium ions lacking a substituent at the C-4 position, nucleophiles preferentially attack this less hindered site. organic-chemistry.org Conversely, the presence of a substituent at C-4 can direct the nucleophilic attack to the C-2 position. organic-chemistry.org

Site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkylammonium salts has been demonstrated with tetrabutylammonium (B224687) halides, yielding tertiary alkyl halides. researchgate.net This highlights the utility of this method for creating highly functionalized and stereodefined building blocks. organic-chemistry.org

Influence of Solvent Systems on Ring-Opening Reactivity (e.g., Liquid Sulfur Dioxide)

The choice of solvent significantly impacts the efficiency of ring-opening reactions. Liquid sulfur dioxide (SO₂) has emerged as a particularly effective solvent for these transformations. researchgate.net Its high polarity allows for the solubilization of inorganic salts, while it also acts as a mild Lewis acid, accelerating the ring-opening process. researchgate.net This is advantageous as it allows for the use of carbamate-protected azetidines in place of the more reactive sulfonamides. researchgate.net The use of liquid SO₂ facilitates these reactions without causing racemization at stereogenic centers. researchgate.net

Ring Expansion Reactions of Azetidine Carbamates

Beyond simple ring-opening, azetidine carbamates can undergo ring expansion reactions to form larger heterocyclic systems, which are of significant interest in medicinal chemistry.

Brønsted Acid-Mediated Ring Expansion to 1,3-Oxazinan-2-ones

Azetidine carbamates, specifically 2-ester-2-arylazetidine carbamates, can be rapidly converted into 6,6-disubstituted 1,3-oxazinan-2-ones using Brønsted acids. acs.orgnih.gov This reaction proceeds with high yields (up to 96%) at room temperature and is compatible with common carbamate protecting groups like Boc and Cbz. acs.orgnih.gov This method has a broad substrate scope and can be used to incorporate derivatives of drugs and natural products. acs.orgnih.gov The transformation is part of a three-step sequence involving N-H insertion, cyclization, and expansion, providing direct access to medicinally relevant scaffolds from acyclic precursors. acs.orgnih.gov

Rearrangements Involving Azetidinium Ylides

Azetidinium ylides, transient species formed from azetidines, are valuable intermediates in ring expansion reactions. nih.govresearchgate.net These ylides can undergo stereoselective rearrangements, such as the researchgate.netnih.gov-Stevens rearrangement, to yield larger ring systems. nih.gov For example, the intramolecular researchgate.netnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides derived from cyclic amines has been used to synthesize bicyclic amines. nih.gov While this specific example involves aziridinium ylides, the principles can be extended to azetidinium ylides for the synthesis of pyrrolidines, piperidines, and other larger nitrogen-containing heterocycles. researchgate.net The formation of the ylide is often catalyzed by transition metals like copper or rhodium. nih.gov

Functionalization and Derivatization of the Azetidine and Carbamate Moieties

The azetidine and carbamate moieties themselves offer opportunities for further chemical modification, allowing for the synthesis of a wide array of complex molecules.

The nitrogen of the azetidine ring can be functionalized through various reactions. For instance, in the context of macrocyclic peptides containing a 3-aminoazetidine (3-AAz) unit, the azetidine nitrogen can undergo chemoselective deprotection and subsequent substitution. nih.govresearchgate.net This allows for late-stage modification of complex molecules. nih.govresearchgate.net A "click-based" approach using a 2-propynyl carbamate on the azetidine nitrogen has also been demonstrated for attaching various tags, such as dyes and biotin (B1667282). nih.govresearchgate.net

The carbamate group itself is a versatile functional handle. It can participate in intramolecular reactions, such as the Michael addition of O-carbamates to α,β-unsaturated esters, leading to diastereoselective amination. acs.org Furthermore, the carbamato ligand (R₂NCO₂⁻), formed from the reaction of an amine with carbon dioxide, can coordinate to metal centers, opening up possibilities in organometallic chemistry and catalysis. mdpi.com

The development of methods for the synthesis of azetidines with all-carbon quaternary centers further expands the scope of their functionalization. nih.gov These strategies often involve the strain-release functionalization of bicyclic precursors like 1-azabicyclo[1.1.0]butane. nih.govchemrxiv.org

Table of Research Findings on Azetidine Carbamate Reactivity

| Reaction Type | Substrate | Reagents/Conditions | Product | Key Findings | References |

|---|---|---|---|---|---|

| Nucleophilic Ring Opening | Carbamate-protected azetidines | Group I/II metal halides, Thiol nucleophiles, Liquid SO₂ | Functionalized linear amines | Liquid SO₂ acts as a polar solvent and mild Lewis acid, accelerating the reaction without racemization. | researchgate.netacs.org |

| Ring Expansion | 2-Ester-2-arylazetidine carbamates (Boc or Cbz protected) | Brønsted acids | 6,6-Disubstituted 1,3-oxazinan-2-ones | Rapid reaction at room temperature with high yields (up to 96%) and broad substrate scope. | acs.orgnih.gov |

| Ylide Rearrangement | Azetidinium ylides | Transition metal catalysts (e.g., Cu, Rh) | Larger N-heterocycles (e.g., pyrrolidines) | Stereoselective researchgate.netnih.gov-Stevens rearrangement allows for controlled ring expansion. | nih.govresearchgate.net |

| N-Functionalization | 3-Aminoazetidine-containing peptides | Chemoselective deprotection and substitution; "Click" chemistry | Derivatized macrocycles | Allows for late-stage functionalization with tags like dyes and biotin. | nih.govresearchgate.net |

Chemoselective Deprotection and Substitution at the Azetidine Nitrogen

A critical strategy for the late-stage functionalization of complex molecules containing an azetidine ring involves the chemoselective manipulation of the azetidine nitrogen. ljmu.ac.uk This allows for the modification of the azetidine moiety without altering other sensitive functional groups within the molecule. nih.gov A common approach employs an orthogonally removable protecting group on the azetidine nitrogen. ljmu.ac.uk

The carbobenzyloxy (Cbz) group is particularly useful for this purpose. ljmu.ac.uk In a molecule containing other acid-labile protecting groups (like Boc), the Cbz group on the azetidine nitrogen can be selectively removed under hydrogenation conditions. ljmu.ac.uk This unmasks the secondary amine of the azetidine ring, which can then participate in further substitution reactions. ljmu.ac.uk For instance, the newly freed amine can undergo nucleophilic aromatic substitution. ljmu.ac.uk This selective deprotection and substitution sequence provides a powerful tool for introducing diverse functionalities onto the azetidine ring late in a synthetic sequence. ljmu.ac.ukresearchgate.net Crucially, this method can be highly selective, with reactions occurring at the intended azetidine nitrogen without affecting other potentially reactive sites, such as secondary amines in a peptide backbone. ljmu.ac.uk

Table 1: Example of Chemoselective Deprotection and Substitution

| Starting Material (Cbz-Protected) | Deprotection Condition | Reagent for Substitution | Final Product |

| Cbz-protected azetidine tetrapeptide | Hydrogenation | 2-chloropyrimidine | Pyrimidinyl-functionalized tetrapeptide ljmu.ac.uk |

Click-Based Functionalization of Azetidine Carbamates

"Click chemistry" offers a highly efficient and specific method for the functionalization of azetidine carbamates. nih.gov This approach relies on the introduction of a bioorthogonal handle onto the azetidine nitrogen, which can then be selectively reacted in the presence of other functional groups. researchgate.net

A particularly effective strategy involves the use of a 2-propynyl carbamate as the protecting group on the azetidine nitrogen. ljmu.ac.uk The terminal alkyne of the propargyl group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net This reaction allows for the covalent attachment of a wide array of molecules that have been tagged with an azide (B81097) group, such as fluorescent dyes or biotin. nih.govresearchgate.net The 2-propynyl carbamate moiety can readily undergo this click reaction to form a stable triazole linkage, effectively conjugating the desired molecule to the azetidine ring. researchgate.net This method is a key component of late-stage functionalization strategies for complex structures like cyclic peptides. nih.govresearchgate.net

Table 2: Click-Based Functionalization of an Azetidine Carbamate

| Azetidine Precursor | Reaction Type | Reactant | Application |

| Azetidine with 2-propynyl carbamate | Cu-catalyzed azide-alkyne click reaction researchgate.net | Azide-tagged dye (e.g., coumarin-azide) researchgate.net | Attachment of imaging agents researchgate.net |

| Azetidine with 2-propynyl carbamate | Cu-catalyzed azide-alkyne click reaction researchgate.net | Biotin-azide | Introduction of affinity tags researchgate.net |

Substrate Scope and Functional Group Tolerance in Reactions

Modern synthetic methods for forming and functionalizing azetidine rings exhibit a broad substrate scope and high tolerance for various functional groups, making them highly versatile. rsc.orgresearchgate.net

Lewis acid-mediated ring expansion reactions to form substituted azetidines are noted for their excellent chemoselectivity and tolerance of a wide array of functional groups. researchgate.net Similarly, palladium(II)-catalyzed intramolecular C(sp³)–H amination for synthesizing azetidines also shows excellent functional group tolerance. rsc.org Nickel-catalyzed Suzuki cross-coupling reactions to produce azetidines bearing all-carbon quaternary centers are compatible with over 50 examples of boronic acids and demonstrate broad functional group tolerance, enabling the modification of natural products and pharmaceuticals. nih.gov

The functional groups tolerated in these various reactions are diverse. They include alkyls, aryls, ethers, amines, and thioethers. rsc.org Even sensitive groups such as protected alcohols and aldehydes are well-tolerated in certain multicomponent synthesis strategies. nih.gov Gold-catalyzed oxidative cyclizations to form azetidin-3-ones are compatible with remote C-C double bonds, halogens, azido (B1232118) groups, and even acid-labile protecting groups like Boc and MOM, due to the absence of acid additives. nih.gov

Table 3: Substrate Scope and Functional Group Tolerance in Azetidine Synthesis

| Reaction Type | Substrate Scope | Tolerated Functional Groups | Reference |

| Lewis Acid-Mediated Ring Expansion | Donor-acceptor cyclopropanes, iminoiodinane | Broad functional group tolerance | researchgate.net |

| Pd(II)-Catalyzed C(sp³)–H Amination | Various alkyl chains | Excellent functional group tolerance | rsc.org |

| Ni-Catalyzed Suzuki Cross-Coupling | Aryl boronic acids | >50 examples, including on natural products and pharmaceuticals | nih.gov |

| Four-Component Strain-Release Synthesis | Aliphatic acyl silanes (phenyl, alkenyl, cyclopropyl (B3062369) moieties), various electrophiles | Protected alcohols, aldehydes, sulfonamides, carbamates | nih.gov |

| Gold-Catalyzed Oxidative Cyclization | N-propargylsulfonamides | Remote C-C double bonds, halogens, azido groups, Boc, MOM | nih.gov |

Mechanistic Investigations and Theoretical Studies of 1 Methyl 2 Phenylazetidin 2 Yl Carbamate Chemistry

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool to explore the intricate details of reaction pathways that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. It allows for the calculation of the electronic structure of molecules and the energetics of different reaction pathways, including the identification of transition states.

In the context of azetidine (B1206935) synthesis, DFT calculations have been instrumental. For instance, studies on the formation of 2-arylazetidines from N-substituted benzylamines and epoxides have utilized DFT to explain the observed regioselectivity and diastereoselectivity. nih.govresearchgate.net These calculations help in understanding why the formation of the four-membered azetidine ring is kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific reaction conditions. nih.govresearchgate.net

DFT has also been employed to investigate the mechanisms of ring expansions involving aziridinium (B1262131) ylides, which can lead to the formation of azetidines. nih.govresearchgate.net These calculations reveal the energy barriers for different potential pathways, such as concerted ring-opening/closing versus stepwise processes, and can predict how factors like steric effects and non-covalent interactions influence the reaction outcome. nih.gov For example, DFT computations have shown that the ring expansion of bicyclic methylene (B1212753) aziridines to azetidines proceeds through a concerted, asynchronous nih.govlongdom.org-Stevens rearrangement of an aziridinium ylide intermediate. researchgate.net

The table below summarizes key findings from DFT calculations on related azetidine-forming reactions.

| Reaction Studied | Key Computational Finding | Reference |

| Synthesis of 2-arylazetidines | Explanation of kinetic control favoring azetidine over pyrrolidine formation. | nih.govresearchgate.net |

| Ring expansion of bicyclic aziridines | Elucidation of a pseudo- chemrxiv.orgnih.gov-sigmatropic rearrangement of a vinyl aziridinium ylide. | researchgate.net |

| Ring expansion of methylene aziridines | Identification of a concerted, asynchronous nih.govlongdom.org-Stevens rearrangement pathway. | researchgate.net |

Molecular orbital (MO) analysis provides a deeper understanding of the electronic factors that govern chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in this regard.

For carbamate (B1207046) derivatives, MO analysis can shed light on their reactivity. nih.govinlibrary.uz For example, in phenyl methylcarbamate, the LUMO is considered the frontier orbital in its drug reaction mechanism, with the carbonyl carbon atom exhibiting high electrophilicity. nih.gov Such analyses, often performed using methods like the B3LYP/6-31G** density functional theory, can help in understanding the electronic properties and potential reaction sites of molecules like 1-Methyl-2-phenylazetidin-2-yl carbamate. nih.gov

In the study of aziridinium ylides, understanding the electronic structure is crucial for predicting their diverse reactivity, which includes rearrangements and cycloadditions. nih.gov The distribution of electron density and the nature of the frontier orbitals in these intermediates dictate whether they will undergo, for instance, a Stevens rearrangement or a cheletropic extrusion. nih.govnih.gov

The three-dimensional structure of molecules plays a critical role in their reactivity. Conformational analysis, often aided by computational methods, helps in determining the most stable conformations and predicting the stereochemical outcome of reactions.

For carbamates, conformational analysis can be complex due to the potential for different rotamers. nih.gov Computational studies, such as those on methyl N-(1-methylbenzimidazol-2-yl)carbamate, can predict the most stable conformers. nih.gov In the case of 2-substituted benzaldehydes and related compounds, a combination of LIS techniques and ab initio calculations has been used to provide a detailed account of conformer geometries and energies. rsc.org

In the synthesis of substituted azetidines, conformational analysis of intermediates is key to predicting the diastereoselectivity of the reaction. For example, DFT calculations have been used to compare the stability of cis and trans isomers of azetidine derivatives, confirming that the trans isomers are generally more stable. researchgate.net Chirality transfer studies in the formation of azetidines from aziridinium ylides suggest that the ring closure happens faster than the formation of any achiral intermediates, thus preserving stereochemical information. chemrxiv.org

Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions based on the geometry of the transition state. wikipedia.orglibretexts.org These rules classify cyclizations based on the ring size, whether the breaking bond is inside (endo) or outside (exo) the newly formed ring, and the hybridization of the electrophilic atom (tet, trig, or dig). wikipedia.org

While Baldwin's rules provide a useful predictive framework, their application and the underlying reasons for their success or failure can be further elucidated by quantum chemical calculations. nih.govresearchgate.net In the synthesis of 2-arylazetidines, the formation of the four-membered ring is a "disfavored" 4-exo-tet process according to the original rules. However, this reaction proceeds efficiently. DFT calculations have provided a more nuanced understanding, suggesting that while the process is kinetically controlled, the specific orbital alignments in the transition state make it a viable pathway. nih.govresearchgate.net This highlights that Baldwin's rules are guidelines and not absolute laws, with exceptions being explainable through more detailed computational analysis. libretexts.org

The table below summarizes Baldwin's rules for ring closures.

| Ring Size | Attack Type | Geometry | Favorability |

| 3-7 | exo | tet | Favored |

| 5-6 | endo | tet | Disfavored |

| 3-7 | exo | trig | Favored |

| 3-5 | endo | trig | Disfavored |

| 6-7 | endo | trig | Favored |

| 3-4 | exo | dig | Disfavored |

| 5-7 | exo | dig | Favored |

| 3-7 | endo | dig | Favored |

Experimental Mechanistic Investigations

While computational studies provide theoretical insights, experimental investigations are essential for validating proposed mechanisms and identifying key reactive intermediates.

Ammonium (B1175870) ylides are reactive intermediates characterized by a carbanionic site adjacent to a positively charged nitrogen atom. researchgate.net They are often generated from the reaction of a tertiary amine with a carbene. nih.gov The chemistry of ammonium ylides is diverse, including rearrangements and cyclization reactions. researchgate.netrsc.org Carbamate ammonium ylides, in particular, have been trapped with imines in multicomponent reactions to synthesize α,β-diamino acid derivatives. nih.gov

Aziridinium ylides are a specific class of ammonium ylides that are intermediates in the synthesis of various nitrogen-containing heterocycles, including azetidines. nih.govlongdom.org These ylides are typically generated from the reaction of an aziridine (B145994) with a metal carbene. nih.gov Their high reactivity, stemming from the strained three-membered ring, can be harnessed for complex molecule synthesis. researchgate.netnih.gov Experimental studies, including chirality transfer experiments, have provided evidence for the intermediacy of aziridinium ylides in the ring expansion of aziridines to azetidines. chemrxiv.org The ability to control the fate of these intermediates allows for divergent synthesis, leading to either azetidines or other heterocyclic structures like piperidines from the same precursor. longdom.orgchemrxiv.org

Stereospecificity and Diastereoselectivity Studies

Extensive literature searches did not yield specific research data on the stereospecificity and diastereoselectivity of reactions directly involving this compound. While the field of stereoselective synthesis of carbamates and azetidine-containing compounds is well-documented, specific studies detailing the stereochemical outcomes of reactions for this particular compound, including the influence of catalysts, solvents, or temperature on enantiomeric excess or diastereomeric ratios, are not publicly available in the searched scientific literature.

General principles of stereoselective synthesis can be applied to hypothesize potential reaction pathways. For instance, the synthesis of chiral azetidines often relies on the use of chiral starting materials, auxiliaries, or catalysts to control the stereochemistry of the cyclization or subsequent functionalization steps. However, without specific experimental data for this compound, any discussion on its stereospecificity and diastereoselectivity would be purely speculative and fall outside the scope of this fact-based article.

Further research is required to elucidate the stereochemical behavior of this compound in various chemical transformations. Such studies would be crucial for understanding its potential applications in fields where stereoisomeric purity is a critical factor.

Role of 1 Methyl 2 Phenylazetidin 2 Yl Carbamate and Azetidine Carbamate Scaffolds in Advanced Chemical Research

Utilization as Versatile Building Blocks in Complex Organic Synthesis

Azetidine (B1206935) carbamate (B1207046) scaffolds are widely recognized as versatile synthons in the construction of complex molecular architectures. researchgate.net Their utility is rooted in their ability to undergo a variety of chemical transformations, including ring-opening and functional group manipulations, which provide access to highly substituted acyclic amines or larger heterocyclic systems. rsc.org The carbamate moiety not only serves as a protecting group for the nitrogen atom but also influences the reactivity and stereochemical outcome of reactions involving the azetidine ring. The synthesis of these scaffolds often involves multi-step sequences, starting from accessible materials like β-amino alcohols, to create densely functionalized azetidine rings that are primed for further diversification. nih.govnih.gov

A significant application of azetidine scaffolds is in asymmetric synthesis, where they serve as precursors to valuable chiral molecules. nih.gov The stereoselective synthesis of C2-substituted azetidines, in particular, presents a challenge, but methods have been developed to access these compounds in enantioenriched forms. nih.gov

One effective strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamides, which can be reacted with 1,3-bis-electrophiles to generate chiral azetidines with a high degree of stereocontrol. nih.gov This approach allows for the synthesis of a variety of C2-substituted azetidines bearing aryl, vinyl, and alkyl groups. nih.gov Once the chiral azetidine is formed, the sulfinamide auxiliary can be cleaved, and the strained ring can be opened to yield functionalized, non-racemic products. nih.gov

Table 1: Examples of Chiral Azetidine Precursors and Synthesis Strategy Use the interactive controls to view more details.

| Precursor Type | Synthetic Strategy | Resulting Functionality | Reference |

|---|---|---|---|

| C2-Substituted Azetidine | Use of chiral tert-butanesulfinamides with 1,3-bis-electrophiles. | Aryl, vinyl, allyl, branched alkyl, and linear alkyl substituents at the C2 position. | nih.gov |

| Azetidine-2-carboxylic acids | Diastereomeric separation of ester mixtures. | Carboxylic acid derivatives for further functionalization. | nih.gov |

Azetidine-based amino acids are valuable components in the field of peptidomimetics, where they are used to introduce conformational constraints and improve the properties of peptides. nih.gov The incorporation of an azetidine ring into a peptide backbone can induce specific turn structures, which is particularly useful for the efficient synthesis of small macrocyclic peptides. nih.gov

For instance, the 3-aminoazetidine (3-AAz) subunit has been shown to significantly improve the cyclization efficiency of tetra-, penta-, and hexapeptides under standard conditions. nih.gov The strained four-membered ring encourages conformations that facilitate the head-to-tail cyclization of the linear peptide precursor. nih.gov A key feature of this approach is the ability to perform late-stage functionalization. The azetidine nitrogen within the macrocycle can be chemoselectively deprotected and modified, or a handle, such as a 2-propynyl carbamate, can be installed on the nitrogen for subsequent click-chemistry-based modifications. nih.gov This allows for the attachment of various moieties, like dyes or biotin (B1667282) tags, to the final macrocyclic peptide. nih.gov

Strategic Design and Synthesis of Derivatives with Tailored Reactivity

The strategic design of azetidine derivatives is a key focus of modern synthetic chemistry, aiming to create scaffolds with specific, tailored reactivity for applications in diversity-oriented synthesis. rsc.orgnih.govnih.govacs.org This involves the careful placement of functional groups that can direct subsequent chemical transformations. The synthesis of these scaffolds often begins with readily available precursors, such as amino diols, which are converted through a series of steps into a core azetidine structure, for example, a 2-cyanoazetidine. nih.govacs.org

This core can then be subjected to various reactions to generate a library of structurally diverse molecules. nih.gov For example, reduction of a nitrile group to a primary amine allows for the introduction of a wide range of substituents through acylation or sulfonylation. nih.govacs.org The resulting functionalized azetidines can then be used to construct more complex fused, bridged, and spirocyclic ring systems through reactions like intramolecular cyclizations or ring-closing metathesis. nih.govacs.org This modular approach allows chemists to systematically vary the structure of the final compounds to explore chemical space. researchgate.netthieme-connect.de

Table 2: Synthetic Strategies for Azetidine Diversification Use the interactive controls to view more details.

| Core Scaffold | Key Transformation | Resulting Structure Type | Reference |

|---|---|---|---|

| 2-Cyanoazetidine | DIBAL reduction followed by sulfonylation/acylation. | Functionalized azetidines. | nih.govacs.org |

| N-Allyl-azetidine | Ring-closing metathesis. | Azetidine-fused eight-membered rings. | nih.govacs.org |

| Functionalized azetidine | TFA-mediated deprotection and mesylation, followed by intramolecular cyclization. | Bridged bicyclic systems. | nih.gov |

Fundamental Contributions to Heterocyclic Chemistry

The study of azetidines and their carbamate derivatives has made fundamental contributions to the broader field of heterocyclic chemistry. rsc.org The unique properties of the azetidine ring, primarily its significant ring strain (approximately 25.4 kcal/mol), drive its reactivity and make it a fascinating subject for chemical investigation. rsc.org This strain energy makes azetidines excellent candidates for controlled ring-opening and ring-expansion reactions, providing synthetic routes to other important classes of molecules that might be difficult to access otherwise. rsc.orgrsc.org

Research into the synthesis of azetidines has spurred the development of novel chemical methodologies, including intramolecular C-H amination catalyzed by palladium, photocycloadditions, and strain-release homologation of azabicyclo[1.1.0]butanes. rsc.org These methods have expanded the toolkit available to organic chemists for constructing four-membered nitrogen-containing rings. rsc.org Furthermore, understanding the factors that control the reactivity of the azetidine ring—such as the electronic nature of substituents on the nitrogen and carbon atoms—has provided deeper insights into the chemistry of strained heterocyclic systems in general. The use of azetidines as chiral templates and as ligands in asymmetric catalysis further underscores their fundamental importance in modern synthesis. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Methyl-2-phenylazetidin-2-yl carbamate |

| Azetidine |

| Aziridine (B145994) |

| Pyrrolidine (B122466) |

| tert-Butanesulfinamide |

| 3-aminoazetidine (3-AAz) |

| 2-propynyl carbamate |

| Biotin |

| Bromoacetyl chloride |

| o-nitrobenzenesulfonylhydrazide (NBSH) |

| Lithium tetramethylpiperidide (LiTMP) |

| Benzotriazolylmethanol |

| Tosyl chloride |

| Diisobutylaluminium hydride (DIBAL) |

| o-nitrobenzenesulfonyl chloride |

| Potassium carbonate |

| Trifluoroacetic acid (TFA) |

| Palladium |

| Azabicyclo[1.1.0]butane |

| (R)-(-)-2-phenylglycinol |

| Methyl chloroformate |

| Phenyl chloroformate |

| Iodine |

| tert-butyl hydroperoxide |

| Felbamate |

| SWEP (methyl N-(3,4-dichlorophenyl)carbamate) |

| Lithium aluminum hydride |

| 1,4-dimethyl-3-pyrazolidinone |

| 1,4-dimethylpyrazolidine |

| 1-methylpyrazolidine |

Q & A

What are the recommended synthetic routes for 1-Methyl-2-phenylazetidin-2-yl carbamate, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis of azetidine-containing carbamates typically involves multi-step strategies, including cyclization, carbamate group introduction, and regioselective functionalization. For example, tert-butyl carbamate derivatives (e.g., in ) are synthesized via amine protection using Boc groups, followed by coupling reactions with chloro-pyrimidine intermediates. Zinc-promoted carbamate formation (as in Yadav et al., ) offers a simplified route for amino group protection. Optimization may involve adjusting solvent polarity (e.g., dichloromethane for Boc protection), temperature control (0–25°C), and catalysts (e.g., DMAP for acyl transfer). Purity can be enhanced via recrystallization or chromatography, as demonstrated in carbamate syntheses .

Which spectroscopic and chromatographic methods are most effective for characterizing carbamate derivatives?

Basic Research Focus

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation. For chromatographic analysis, gas chromatography–mass spectrometry (GC-MS) with selected-ion monitoring (SIM) is widely used for carbamate quantification, as validated in ethyl carbamate studies ( ). Ultra-performance liquid chromatography coupled with quadrupole/Orbitrap HRMS (UPLC-Q/Orbitrap HRMS) provides superior sensitivity (detection limits ~0.1 µg/kg) and specificity for trace analysis, as shown in ethyl carbamate residue studies . Method validation should include recovery assays (80–120%) and precision tests (RSD <15%) to ensure reproducibility.

How can computational modeling predict the bioactivity and binding modes of this compound?

Advanced Research Focus

Molecular docking and dynamics simulations are essential for studying ligand-receptor interactions. For carbamates, docking studies (e.g., AutoDock Vina) can predict α-glucosidase (α-Glc) inhibitory activity by analyzing hydrogen bonding and hydrophobic interactions, as demonstrated for simple carbamates (). Free energy calculations (MM-PBSA/GBSA) refine binding affinity estimates. Density functional theory (DFT) further assesses electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. These methods should be validated with experimental IC₅₀ values from enzyme inhibition assays .

What strategies mitigate phase II metabolism of carbamate derivatives in pharmacokinetic studies?

Advanced Research Focus

Modifying the carbamate’s hydroxyl group (e.g., 3-OH in icaritin derivatives) with N-monoalkyl substitutions (methyl/ethyl) reduces glucuronidation and sulfation, as shown in . Stability during absorption can be improved by using prodrug designs, where the carbamate hydrolyzes in plasma to release the active parent compound. In vitro metabolic assays (e.g., liver microsomes) paired with LC-MS/MS quantification are critical for evaluating metabolic rates. For in vivo studies, pharmacokinetic parameters (AUC, Cₘₐₓ) should be compared between the carbamate and its metabolites .

How should researchers address discrepancies in carbamate quantification across analytical platforms?

Advanced Research Focus

Inter-laboratory variability in carbamate analysis often arises from differences in internal standards (e.g., deuterated vs. ¹³C-labeled) and extraction efficiency. Collaborative trials (e.g., Dennis et al., ) recommend using isotopically labeled internal standards (e.g., d₅-ethyl carbamate) to correct for matrix effects. Measurement uncertainty frameworks (per GB/T 27418-2017, ) should quantify contributions from calibration curves, sample preparation, and instrument precision. For example, expanded uncertainty (k=2) for ethyl carbamate in spirits was ±8.00 µg/L at 71.54 µg/L, highlighting the need for standardized protocols .

What are the challenges in interpreting in vitro vs. in vivo toxicity data for carbamates?

Advanced Research Focus

In vitro cytotoxicity assays (e.g., MTT on HepG2 cells) may overestimate potency due to metabolic differences compared to in vivo models. For example, carbamates like 3N-Me ( ) showed reduced phase II metabolism in vitro but required in vivo validation to confirm prolonged half-life. Interspecies variations (e.g., murine vs. human CYP450 activity) further complicate extrapolation. Integrated approaches combining Ames tests, micronucleus assays, and chronic rodent studies ( ) are recommended for comprehensive risk assessment. Discrepancies should be analyzed using physiologically based pharmacokinetic (PBPK) modeling .

How can regioselective functionalization of the azetidine ring enhance carbamate bioactivity?

Advanced Research Focus

Regioselective modification of the azetidine ring (e.g., 2-phenyl substitution) influences steric and electronic properties. Computational fragment-based drug design (FBDD) can identify optimal substitution patterns for target engagement. For instance, tert-butyl carbamates () with methoxycyclohexyl groups showed improved solubility and binding to pyrimidine targets. Synthetic strategies may employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis. Biological activity should be validated via kinase inhibition assays or cellular viability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.